beta-D-Thioglucose
Overview
Description
Beta-D-Thioglucose: is a sulfur-containing analog of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Triflic Acid-Mediated Synthesis: One efficient method for synthesizing thioglycosides involves the use of triflic acid. This method features high reaction rates and product yields.
Enzymatic Hydrolysis: The plant enzyme myrosinase can cleave the glucose group from glucosinolates, producing beta-D-thioglucose.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-thioglucose can undergo oxidation reactions, leading to the formation of beta-D-thiogluconic acid.
Thiol-Michael Addition: The thiol group in this compound allows it to participate in thiol-Michael addition reactions, which are widely used in materials chemistry.
Polymerization: The thiol group can also participate in polymerization reactions, forming various polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Thiol-Michael Addition: This reaction typically requires a base catalyst and an electron-deficient alkene.
Polymerization: Various initiators and catalysts can be used depending on the desired polymer properties.
Major Products:
Beta-D-Thiogluconic Acid: Formed from oxidation reactions.
Polymers: Formed from polymerization reactions involving the thiol group.
Scientific Research Applications
Chemistry:
Carrier Molecule: Beta-D-thioglucose is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.
Synthetic Reagent: It is a potentially useful synthetic reagent in various chemical reactions.
Biology:
Cell Uptake Studies: Used in studies involving the uptake of various substances by cells.
Medicine:
Rheumatoid Arthritis Treatment: this compound sodium salt is used in research for treating rheumatoid arthritis.
Diagnostic Procedures: It can be labeled with technetium-99m for analytical and diagnostic procedures.
Industry:
Materials Chemistry: Used in the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of beta-D-thioglucose involves its thiol group, which can participate in various chemical reactions. The thiol group allows it to form covalent bonds with other molecules, facilitating its use as a carrier molecule and in polymerization reactions . The exact molecular targets and pathways involved in its biological effects are not well understood .
Comparison with Similar Compounds
Isothiocyanates: These are degradation products of glucosinolates and have similar sulfur-containing structures.
Uniqueness: this compound is unique due to its specific thiol group, which allows it to participate in a wide range of chemical reactions, including thiol-Michael addition and polymerization. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMHIGDXPKSID-DVKNGEFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7534-35-2 | |
Record name | 1-thio-beta-D-glucopyranose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .BETA.-D-1-THIOGLUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG6BJW0OE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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